Cas no 2866319-14-2 (3-Azabicyclo[3.2.1]octane, 6-methoxy- )
![3-Azabicyclo[3.2.1]octane, 6-methoxy- structure](https://ja.kuujia.com/scimg/cas/2866319-14-2x500.png)
3-Azabicyclo[3.2.1]octane, 6-methoxy- 化学的及び物理的性質
名前と識別子
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- 6-Methoxy-3-azabicyclo[3.2.1]octane (ACI)
- 3-Azabicyclo[3.2.1]octane, 6-methoxy-
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- インチ: 1S/C8H15NO/c1-10-8-3-6-2-7(8)5-9-4-6/h6-9H,2-5H2,1H3
- InChIKey: FEIANORRJPPJPS-UHFFFAOYSA-N
- ほほえんだ: O(C1C2CC(CNC2)C1)C
3-Azabicyclo[3.2.1]octane, 6-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6986298-0.25g |
6-methoxy-3-azabicyclo[3.2.1]octane |
2866319-14-2 | 0.25g |
$906.0 | 2023-07-07 | ||
Enamine | EN300-6986298-10.0g |
6-methoxy-3-azabicyclo[3.2.1]octane |
2866319-14-2 | 10.0g |
$4236.0 | 2023-07-07 | ||
Enamine | EN300-6986298-0.05g |
6-methoxy-3-azabicyclo[3.2.1]octane |
2866319-14-2 | 0.05g |
$827.0 | 2023-07-07 | ||
Enamine | EN300-6986298-1.0g |
6-methoxy-3-azabicyclo[3.2.1]octane |
2866319-14-2 | 1.0g |
$986.0 | 2023-07-07 | ||
Enamine | EN300-6986298-5.0g |
6-methoxy-3-azabicyclo[3.2.1]octane |
2866319-14-2 | 5.0g |
$2858.0 | 2023-07-07 | ||
Enamine | EN300-6986298-2.5g |
6-methoxy-3-azabicyclo[3.2.1]octane |
2866319-14-2 | 2.5g |
$1931.0 | 2023-07-07 | ||
Enamine | EN300-6986298-0.5g |
6-methoxy-3-azabicyclo[3.2.1]octane |
2866319-14-2 | 0.5g |
$946.0 | 2023-07-07 | ||
Enamine | EN300-6986298-0.1g |
6-methoxy-3-azabicyclo[3.2.1]octane |
2866319-14-2 | 0.1g |
$867.0 | 2023-07-07 |
3-Azabicyclo[3.2.1]octane, 6-methoxy- 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3-Azabicyclo[3.2.1]octane, 6-methoxy- に関する追加情報
Professional Introduction to 3-Azabicyclo[3.2.1]octane, 6-methoxy- (CAS No. 2866319-14-2)
The compound 3-Azabicyclo[3.2.1]octane, 6-methoxy- (CAS No. 2866319-14-2) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel heterocyclic scaffolds. This compound, characterized by its unique bicyclic structure incorporating an azacycloalkane core, has garnered considerable attention due to its potential pharmacological applications. The presence of a methoxy substituent at the sixth position further enhances its structural complexity and functional diversity, making it a valuable candidate for further investigation.
In recent years, the exploration of azabicycloalkanes has emerged as a thriving area of research, driven by their remarkable biological activity and structural versatility. Among these derivatives, 3-Azabicyclo[3.2.1]octane, 6-methoxy- stands out for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The bicyclic framework of this compound provides a rigid scaffold that can be fine-tuned to optimize interactions with biological targets, while the methoxy group introduces additional electronic and steric effects that contribute to its pharmacological profile.
One of the most compelling aspects of 3-Azabicyclo[3.2.1]octane, 6-methoxy- is its potential in the development of therapeutic agents targeting neurological disorders. Preliminary studies have suggested that this compound exhibits promising activity against enzymes such as acetylcholinesterase, which is implicated in conditions like Alzheimer's disease. The azabicycloalkane core mimics natural substrates or transition states recognized by these enzymes, thereby inhibiting their function and potentially alleviating symptoms associated with neurodegenerative diseases.
Furthermore, the methoxy substituent in 3-Azabicyclo[3.2.1]octane, 6-methoxy- plays a crucial role in modulating the compound's pharmacokinetic properties. This group can influence solubility, metabolic stability, and binding affinity, all of which are critical factors in drug design. By optimizing the position and electronic nature of this substituent, researchers can fine-tune the compound's behavior in biological systems, enhancing its efficacy and reducing potential side effects.
Recent advances in computational chemistry have also contributed to a deeper understanding of the interactions between 3-Azabicyclo[3.2.1]octane, 6-methoxy- and biological targets. Molecular modeling techniques have allowed researchers to predict binding affinities and identify key residues involved in receptor interactions with high accuracy. These insights have guided the design of analogs with improved pharmacological properties, demonstrating the power of integrating experimental data with computational methods.
The synthesis of 3-Azabicyclo[3.2.1]octane, 6-methoxy- presents unique challenges due to its complex three-dimensional structure. However, recent developments in synthetic methodologies have made it more accessible than ever before. Transition-metal-catalyzed reactions and asymmetric synthesis techniques have enabled chemists to construct this framework with high precision and yield. These advancements not only facilitate the production of this compound but also pave the way for synthesizing other structurally related molecules with diverse applications.
Another exciting aspect of 3-Azabicyclo[3.2.1]octane, 6-methoxy- is its potential in material science applications beyond pharmaceuticals. The rigid bicyclic structure and functionalizable methoxy group make it an excellent candidate for designing polymers with tailored properties. These materials could find applications in coatings, adhesives, and even electronic components due to their unique chemical characteristics.
In conclusion,3-Azabicyclo[3.2.1]octane, 6-methoxy- (CAS No. 2866319-14-2) exemplifies the innovative spirit driving modern medicinal chemistry research. Its unique structural features and promising biological activities make it a compelling subject for further investigation into drug discovery and material science applications。 As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing scientific challenges。
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